molecular formula C6H13NO B132157 (S)-Piperidin-3-ylmethanol CAS No. 144539-77-5

(S)-Piperidin-3-ylmethanol

Cat. No.: B132157
CAS No.: 144539-77-5
M. Wt: 115.17 g/mol
InChI Key: VUNPWIPIOOMCPT-LURJTMIESA-N
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Description

(S)-Piperidin-3-ylmethanol is a chiral compound with the molecular formula C6H13NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Piperidin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-Piperidin-3-ylmethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to achieve high enantioselectivity. This method is advantageous for large-scale production due to its efficiency and the ability to recycle the catalyst.

Chemical Reactions Analysis

Types of Reactions: (S)-Piperidin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form (S)-Piperidin-3-ylmethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for the formation of tosylates, which can then undergo further substitution.

Major Products:

    Oxidation: (S)-Piperidin-3-ylmethanone.

    Reduction: (S)-Piperidin-3-ylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Piperidin-3-ylmethanol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other therapeutic areas.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-Piperidin-3-ylmethanol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The piperidine ring provides structural rigidity, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

    ®-Piperidin-3-ylmethanol: The enantiomer of (S)-Piperidin-3-ylmethanol, differing in the spatial arrangement of atoms.

    Piperidin-4-ylmethanol: A structural isomer with the hydroxymethyl group at the fourth position.

    Piperidin-2-ylmethanol: Another isomer with the hydroxymethyl group at the second position.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with chiral environments. Its position-specific functional group also allows for selective reactions and applications in synthesis.

Properties

IUPAC Name

[(3S)-piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNPWIPIOOMCPT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144539-77-5
Record name (3S)-piperidin-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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